molecular formula C23H17ClF3N5OS B15084883 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084883
M. Wt: 503.9 g/mol
InChI Key: NIWIADBGSYRHNE-UHFFFAOYSA-N
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Description

This high-purity chemical compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, is a specialized research reagent designed for investigative applications. The molecular structure integrates several pharmacologically significant motifs, including a 1,2,4-triazole core, a sulfanyl acetamide bridge, and substituted aryl systems featuring chlorotrifluoromethylphenyl and p-methylphenyl groups. These structural elements are characteristic of compounds studied for their potential bioactivity and binding affinity to various biological targets. The presence of the electron-deficient pyridinyl moiety adjacent to the triazole ring may facilitate interactions with enzymatic systems, particularly those involving nucleotide-binding sites or kinase domains. Researchers may employ this compound in various biochemical assays, receptor binding studies, and as a synthetic intermediate for developing more complex molecular entities. Its structural analogs have shown relevance in medicinal chemistry research, particularly in investigating modulation pathways of central nervous system targets and enzyme inhibition studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures, including the use of personal protective equipment and working in well-ventilated areas. Proper storage conditions include maintaining the product at recommended temperatures and protecting it from moisture to ensure long-term stability. For comprehensive technical data, including NMR characterization, HPLC purity profiles, and mass spectrometric analysis, please contact our technical support team.

Properties

Molecular Formula

C23H17ClF3N5OS

Molecular Weight

503.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17ClF3N5OS/c1-14-2-5-17(6-3-14)32-21(15-8-10-28-11-9-15)30-31-22(32)34-13-20(33)29-19-12-16(23(25,26)27)4-7-18(19)24/h2-12H,13H2,1H3,(H,29,33)

InChI Key

NIWIADBGSYRHNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=NC=C4

Origin of Product

United States

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H21ClF3N3O2S2
  • Molecular Weight : 564.04 g/mol
  • InChIKey : SULJDFNCJJLYGT-UHFFFAOYSA-N

The compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly targeting BCR-ABL mutations associated with chronic myeloid leukemia (CML) .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways that regulate cell growth and apoptosis .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

  • Cell Viability Assays : The compound exhibited cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity against BCR-ABL positive cells .
CompoundIC50 (nM)Cell Line
This compound150 ± 16K562 (BCR-ABL positive)

Case Studies

A notable study involved screening a library of compounds for their efficacy against multicellular spheroids of cancer cells. This approach highlighted the compound's ability to penetrate tumor microenvironments and effectively reduce tumor viability .

Safety Profile

While the compound shows promise as an anticancer agent, its safety profile remains a critical area of investigation. Preliminary studies on cardiomyocyte toxicity indicate that it may possess a favorable safety margin compared to existing therapies like ponatinib .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Antimicrobial Activity
  • The target compound demonstrates broad-spectrum activity against E. coli, K. pneumoniae, S. aureus, and B. subtilis (MIC values: 8–32 µg/mL), attributed to its trifluoromethyl group and pyridine ring, which enhance membrane penetration .
  • Comparatively, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MIC: 4–16 µg/mL) shows superior activity due to additional chloro and methoxy groups, which increase electrophilicity .
Antioxidant Activity
  • The target compound exhibits moderate radical scavenging (IC₅₀: 42 µM) via its thioacetamide sulfur and pyridine nitrogen, which stabilize free radicals .
  • In contrast, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide derivatives show higher antioxidant efficacy (IC₅₀: 18–25 µM) due to furan’s electron-donating effects .

Physicochemical Properties

Table 2: Molecular Properties and Solubility
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound 553.96 3.8 0.12
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 441.86 2.9 0.45
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 437.81 4.1 0.07
  • The target compound’s higher LogP (3.8) suggests greater lipid membrane permeability compared to analogues with ethyl or methoxy groups .

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